2-Naphthylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76759-26-7 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-naphthalen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-11H |
InChI Key |
VLRSADZEDXVUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthylpyridine and Analogues
Transition Metal-Catalyzed Cycloaddition Reactions
Cycloaddition reactions, particularly those catalyzed by transition metals, represent a powerful and atom-economical approach to assembling complex cyclic systems like 2-Naphthylpyridine. rsc.org Cobalt and rhodium complexes have proven to be particularly effective in this regard.
A key method for synthesizing naphthylpyridines is the cobalt-catalyzed [2+2+2] cycloaddition. acs.orgnih.gov This reaction involves the cyclotrimerization of a naphthyl-based diyne with a nitrile, such as acetonitrile (B52724) or benzonitrile (B105546), to form the pyridine (B92270) ring. acs.orgresearchgate.net The process is often facilitated by photochemical means, allowing the reaction to proceed under mild conditions. researchgate.netacs.org For instance, the use of a CpCo(COD) catalyst under photochemical conditions has been shown to be effective. acs.org This methodology has been successfully applied to the synthesis of a variety of naphthylpyridines with annulated five-membered rings. nih.gov
The efficiency of this reaction can be influenced by the nature of the cobalt catalyst. While CpCo(CO)2 is a common catalyst, it can sometimes lead to the formation of by-products. tcichemicals.com More stable and reactive catalysts, such as cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I), have been developed to overcome these limitations. tcichemicals.com The reaction conditions, including the choice of catalyst and the use of photochemical assistance, are crucial for achieving high yields and selectivity. acs.orgnih.gov
| Diyne Precursor | Nitrile | Cobalt Catalyst | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|
| Unsymmetrical Naphthylheptadiyne | Acetonitrile | CpCo(COD) | Photochemical | Naphthylpyridine with annulated five-membered ring | Good |
| Unsymmetrical Naphthylheptadiyne | Benzonitrile | CpCo(COD) | Photochemical | Naphthylpyridine with annulated five-membered ring | Good |
| 1-Naphthyldiyne | Various Nitriles | (1-neomenthylindenyl)cobalt(COD) | Photochemical, -20 °C, 48-72h | Axially chiral 2-arylpyridines | Moderate to very good |
For the synthesis of axially chiral heterobiaryls, rhodium(I)-catalyzed atroposelective [2+2+2] cycloaddition has emerged as a powerful technique. researchgate.net This method allows for the construction of enantiomerically enriched products, which are of significant interest in areas such as asymmetric catalysis. nih.gov The use of chiral ligands in conjunction with the rhodium catalyst is key to inducing asymmetry. For example, cationic rhodium(I) complexes paired with axially chiral biaryl bisphosphine ligands like (S)-H8-BINAP have demonstrated high catalytic activity. tcichemicals.com
This approach has been successfully applied to the synthesis of various axially chiral biaryls, including those with pyridine moieties. rsc.orgrsc.org The reaction typically involves the cycloaddition of a diyne with a nitrile or an isocyanate, with the chiral rhodium complex controlling the stereochemical outcome. tcichemicals.comrsc.org The development of these catalytic systems has significantly expanded the toolbox for creating structurally diverse and stereochemically defined heterobiaryl compounds. nih.gov
Cobalt-Catalyzed [2+2+2] Cycloaddition for Naphthylpyridine Construction
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis and provide a versatile route to biaryl compounds, including 2-aryl-substituted pyridines.
A notable advancement in Suzuki couplings is the development of ligand-free protocols. researchgate.netresearchgate.net These methods offer a more practical and cost-effective alternative to traditional ligand-based systems. For the synthesis of 2-aryl-substituted pyridines, a ligand-free, Pd(OAc)2-catalyzed Suzuki reaction has been developed. researchgate.netresearchgate.net This reaction typically couples a 2-halogenated pyridine with an aryl boronic acid in an aqueous medium, often promoted by the presence of oxygen. researchgate.netresearchgate.net
The reaction conditions are generally mild, and the system tolerates a wide range of functional groups on both the pyridine and the aryl boronic acid. researchgate.net This method has been shown to be effective for coupling various heteroaryl halides with arylboronic acids, producing the corresponding heterobiaryls in good to excellent yields. researchgate.net The use of nickel catalysts in water has also been explored as an eco-friendly alternative for the synthesis of 2-aryl substituted compounds. acs.org
| Pyridine Substrate | Boronic Acid | Catalyst | Solvent | Promoter | Yield |
|---|---|---|---|---|---|
| 2-Bromopyridine | Aryl boronic acids | Pd(OAc)2 | Aqueous isopropanol | Oxygen | Good to Excellent |
| 2-Halogenated pyridines | Aryl boronic acids | Pd(OAc)2 | Aqueous isopropanol | Oxygen | Good to Excellent |
Rational Design of Naphthyl-Based Diyne Precursors for Pyridine Assembly
The successful synthesis of complex molecules like this compound often relies on the careful and rational design of the starting materials. edelris.com In the context of cycloaddition reactions, the structure of the diyne precursor is critical. acs.orgnih.gov A series of unsymmetrically substituted naphthyl-based diynes have been synthesized to serve as foundational substrates for the assembly of novel biaryls containing pyridine moieties. acs.orgnih.gov
The design of these precursors often involves a retrosynthetic analysis, starting from simple halogenated naphthalene (B1677914) building blocks. nih.gov Subsequent introduction of alkyne moieties leads to the desired diyne structures. nih.gov This rational approach allows for the creation of precursors with specific substitution patterns, which in turn influences the properties of the final naphthylpyridine product, including the stability of the biaryl axis. acs.orgresearchgate.net The design of these precursors is a key step in accessing a diverse range of naphthylpyridine analogues with tailored electronic and steric properties. nih.govnih.gov
Investigating Configurational Stability of the Biaryl Axis in Naphthylpyridines
The biaryl axis in naphthylpyridines gives rise to atropisomerism, a form of axial chirality. mdpi.com The configurational stability of this axis, which is determined by the rotational barrier between the naphthyl and pyridine rings, is a crucial aspect of these molecules' stereochemistry. acs.orgnih.gov This stability is influenced by the substitution pattern around the biaryl axis. acs.org
Dynamic High-Performance Liquid Chromatography (DHPLC) is a key technique used to investigate the configurational stability of these compounds. acs.orgresearchgate.net By measuring the rate of racemization at different temperatures, the activation barriers (ΔG‡) for rotation around the biaryl axis can be determined. acs.orgnih.gov Studies have shown that the substitution pattern on the five-membered ring backbone of naphthylpyridines has a subtle but significant effect on the stability of the axis. acs.org For certain substitution patterns, the rotational barrier is high enough to allow for the isolation of enantiomerically enriched heterobiaryls. acs.orgnih.gov
| Compound Type | Analytical Method | Key Findings |
|---|---|---|
| Naphthylpyridines with annulated five-membered rings | Dynamic Chiral HPLC | Substitution pattern on the five-membered ring influences the stability of the biaryl axis. |
| Naphthylpyridines | Dynamic Chiral HPLC | Activation barriers (ΔG‡) of racemization were determined for several compounds. |
Approaches to Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives is a significant area of research, driven by the importance of this scaffold in various fields, including materials science and medicinal chemistry. Methodologies for introducing functional groups can be broadly categorized into two main strategies: the construction of a functionalized pyridine ring onto a naphthalene precursor and the direct functionalization of a pre-existing this compound core.
Pyridine Ring Construction from Naphthalene Precursors
One major approach involves building the pyridine ring onto a naphthalene molecule that already bears certain functionalities. This allows for the strategic placement of substituents on what will become the final heterocyclic product.
A. Cyclization via Pinner-type Reaction
A notable method for constructing a substituted pyridine ring on a naphthalene framework involves the elaboration of a side-chain through a Pinner-type reaction mechanism. Research has demonstrated the transformation of {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) into various 4-(2-naphthyl)pyridine (B14299408) derivatives. chem-soc.siresearchgate.net
The process begins with the reaction of the ylidenemalononitrile precursor with dry hydrogen chloride gas in an alcohol like isopropanol. This leads to the formation of a key intermediate, a 2-chloropyridine (B119429) derivative, specifically 2-chloro-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile. chem-soc.siresearchgate.net The existence of this chloroimidate intermediate is a crucial confirmation of the Pinner synthesis pathway in this context. chem-soc.si This chlorinated intermediate is highly valuable as it allows for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups at the 2-position of the pyridine ring. researchgate.net
For example, the chlorine atom can be readily displaced by various nucleophiles. Reaction with sodium methoxide (B1231860) yields the corresponding 2-methoxy derivative. researchgate.net Similarly, treatment with amines like methylamine (B109427) or other nucleophiles such as 2-mercaptoethanol (B42355) leads to the formation of 2-amino and 2-thioether functionalized naphthylpyridines, respectively. chem-soc.siresearchgate.net
Table 1: Synthesis of Functionalized 4-(2-Naphthyl)pyridine Derivatives via Pinner Reaction Intermediate
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| {1-[6-(Dimethylamino)-2-naphthyl]ethylidene}malononitrile | Dry HCl gas, Isopropanol | 2-Chloro-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile | 69 | Current time information in Chatham County, US. |
| 2-Chloro-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile | Sodium methoxide, Methanol | 2-Methoxy-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile | Not specified | researchgate.net |
| 2-Chloro-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile | 2-Mercaptoethanol, Sodium methoxide, Methanol | 4-[6-(Dimethylamino)-2-naphthyl]-2-[(2-hydroxyethyl)sulfanyl]nicotinonitrile | 85 | Current time information in Chatham County, US. |
| 2-Chloro-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile | Methylamine, Ethanol | 4-[6-(Dimethylamino)-2-naphthyl]-2-(methylamino)nicotinonitrile | Not specified | researchgate.net |
| 2-{(2E)-3-(Dimethylamino)-1-[6-(dimethylamino)-2-naphthyl]-2-propenylidene}malononitrile | Ammonia, Methanol | 2-Amino-4-[6-(dimethylamino)-2-naphthyl]nicotinonitrile | 93 | chem-soc.si |
B. Cobalt-Catalyzed [2+2+2] Cycloaddition
Another powerful strategy for assembling functionalized naphthylpyridines is the cobalt-catalyzed [2+2+2] cycloaddition reaction. acs.org This method involves the cocyclotrimerization of an unsymmetrically substituted naphthyl-based diyne with a nitrile. acs.orgacs.org The nitrile serves as the source for the nitrogen atom and one carbon of the pyridine ring, and its substituent directly becomes a functional group on the resulting heterocycle.
This approach is highly versatile, allowing for the synthesis of novel biaryls containing pyridine moieties. acs.org For instance, the cycloaddition of a naphthyldiyne with acetonitrile (MeCN) or benzonitrile (PhCN) under photochemical conditions with a cobalt(I) catalyst, such as CpCo(COD), yields naphthylpyridines substituted with a methyl or phenyl group, respectively. acs.org The reaction conditions can be tuned, and both thermal and photochemical methods have been successfully employed. researchgate.net This methodology has been used to create a library of axially chiral 2-arylpyridines with high chemical yields. acs.org
Table 2: Synthesis of Functionalized Naphthylpyridines via Cobalt-Catalyzed [2+2+2] Cycloaddition
| Diyne Substrate | Nitrile | Catalyst System | Conditions | Product | Yield (%) | Reference |
| Unsymmetrical 1-naphthyldiyne | Acetonitrile (MeCN) | CpCo(COD) | hv, THF, rt, 24 h | 2-Methyl-substituted naphthylpyridine | 43-89 (range) | acs.org |
| Unsymmetrical 1-naphthyldiyne | Benzonitrile (PhCN) | CpCo(COD) | hv, THF, rt, 24 h | 2-Phenyl-substituted naphthylpyridine | 43-89 (range) | acs.org |
| 1-Aryl-1,7-octadiyne | Functionalized Nitriles | (1-Neomenthylindenyl)cobalt(COD) | hv, -20 °C | Axially chiral 2-arylpyridines | Good | acs.org |
Direct Functionalization of the Pyridine Ring
An alternative to building the ring is the direct functionalization of a pre-formed this compound scaffold. These methods often rely on transition-metal-catalyzed C-H activation, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org While much of the research focuses on the broader class of pyridines, these strategies are directly applicable to this compound.
The electronic properties of the pyridine ring, specifically its electron-deficient nature, make C-H functionalization challenging and highly dependent on regioselectivity. nih.gov
A. C-4 Arylation
The C-4 position of the pyridine ring can be targeted for functionalization. Palladium-catalyzed C-H arylation protocols have been developed for pyridines bearing electron-withdrawing groups, which enhance the acidity of the C-4 proton and facilitate selective arylation at this position. nih.gov These reactions typically use aryl halides or arylboronic acids as coupling partners. While not demonstrated specifically on this compound, this methodology offers a potential route to 4-aryl-2-naphthylpyridine derivatives.
B. meta-Selective (C-3/C-5) Functionalization
Functionalization at the C-3 or C-5 (meta) positions of the pyridine ring is particularly challenging due to the ring's inherent electronic properties. snnu.edu.cn However, significant progress has been made using nickel/Lewis acid co-catalyzed systems. snnu.edu.cn This strategy involves the temporary coordination of a Lewis acid (e.g., AlCl₃) to the pyridine nitrogen. This coordination alters the electronic distribution of the ring, favoring C-H activation at the meta position by a nickel catalyst, allowing for reactions like alkenylation. snnu.edu.cn This provides a pathway to introduce substituents at the C-3 or C-5 position of the this compound core.
Supramolecular Chemistry and Molecular Recognition of 2 Naphthylpyridine Systems
Host-Guest Complexation with Cyclodextrin (B1172386) Derivatives
Host-guest chemistry is a central part of supramolecular chemistry where a host molecule forms a complex with a guest molecule. wikipedia.org Cyclodextrins, which are cyclic oligosaccharides, are common host molecules that can form inclusion complexes with a variety of guest molecules, leading to changes in the guest's properties such as solubility and stability. mdpi.com The study of 4-(2-naphthyl)pyridine's interactions with cyclodextrin derivatives reveals insights into the formation and stability of these host-guest complexes. researchgate.net
The interaction between 4-(2-naphthyl)pyridine (B14299408) and β-Cyclodextrin (β-CD) has been studied using various spectroscopic methods. researchgate.net Research shows that 4-(2-naphthyl)pyridine resides within the β-CD cavity regardless of the solution's pH. researchgate.net The stability of these complexes has been quantified, with the logarithm of the stability constant (logK) found to be in the range of 1.5–2.3. researchgate.net X-ray diffraction analysis has been employed to determine the structure of the pseudorotaxane complex formed between 1-methyl-4-(2-naphthyl)pyridinium perchlorate (B79767) and β-CD. researchgate.net
The stoichiometry of cyclodextrin host-guest complexes can vary. While 1:1 complexes are common, 2:1 host-to-guest complexes have also been observed with some guest molecules. The formation of these higher-order complexes is influenced by the relative sizes of the host and guest, with the larger cavity of γ-CD sometimes accommodating a guest more fully than the smaller β-CD cavity. mdpi.com
Studies involving 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have shown that it forms inclusion complexes with 4-(2-naphthyl)pyridine. researchgate.net HP-β-CD exhibits a better binding affinity for the neutral form of 4-(2-naphthyl)pyridine compared to β-CD. researchgate.net However, the naphthylpyridinium salts show approximately equal binding affinity to both HP-β-CD and β-CD. researchgate.net
The addition of HP-β-CD to a solution of 4-(2-naphthyl)pyridine leads to a decrease in the pKa of the guest molecule from 5.12 to 4.62. researchgate.net This change indicates that the inclusion within the HP-β-CD cavity hinders the protonation of 4-(2-naphthyl)pyridine in its excited state. researchgate.net This phenomenon gives rise to the appearance of fluorescence from the non-protonated form of the guest molecule. researchgate.net
| Host Molecule | Guest Molecule | Stability Constant (logK) | Stoichiometry |
| β-Cyclodextrin (β-CD) | 4-(2-naphthyl)pyridine | 1.5–2.3 | 1:1 |
| 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 4-(2-naphthyl)pyridine | 1.5–2.3 | 1:1 |
| β-Cyclodextrin (β-CD) | 1-methyl-4-(2-naphthyl)pyridinium perchlorate | 1.5–2.3 | Not specified |
| 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-methyl-4-(2-naphthyl)pyridinium perchlorate | 1.5–2.3 | Not specified |
| This table summarizes the stability constants and stoichiometry of complexes formed between naphthylpyridine derivatives and cyclodextrins. |
Interaction with β-Cyclodextrin (β-CD)
Formation of Supramolecular Complexes with Cucurbiturils
Cucurbiturils are another class of macrocyclic host molecules capable of forming stable complexes with various guest molecules. nih.gov The self-assembly of quaternary 4-(2-naphthyl)pyridinium salts with cucurbit nih.govmdpi.comurils in aqueous solutions has been investigated. rsc.org These studies reveal the formation of inclusion complexes with varying stoichiometry and stability, which are dependent on the nature of the N-substituent in the guest molecule and the size of the cucurbituril (B1219460) cavity. rsc.orgphotonics.ru
Complex formation with cucurbiturils leads to significant alterations in the absorption and fluorescence spectra of the naphthylpyridine derivatives. rsc.orgphotonics.ru X-ray diffraction studies have been conducted on the 2:1 complexes formed between a betaine-type naphthylpyridine and cucurbit mdpi.comuril. researchgate.net These studies revealed two different polymorphic structures where the cucurbituril is positioned either over the naphthalene (B1677914) residues of a dimeric guest pair or over the centers of their conjugated systems. researchgate.net
Molecular Recognition Phenomena and Binding Affinity Studies
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding. parksystems.com The binding affinity of these interactions can be studied using various techniques, including NMR and fluorescence spectroscopy. parksystems.com
In the context of naphthyridine derivatives, studies have been conducted to measure the association constants (Kb) with various host molecules. nih.govnih.gov For instance, 1H-NMR titrations have been used to determine the binding constants between host molecules and biotin (B1667282) analogues, revealing the importance of hydrogen bond interactions in the stability of the resulting complexes. nih.govnih.gov The stoichiometry of these complexes is often found to be 1:1. nih.gov
The development of synthetic receptors for molecules like carboxylic acids is an active area of research, with the goal of achieving efficient and selective binding. researchgate.net The effectiveness of these receptors depends on factors such as the nature of their substituents and the geometric complementarity of their binding sites. researchgate.net
Dynamics of Guest Molecules within Confined Supramolecular Environments
The confinement of guest molecules within the cavities of host molecules can significantly influence their dynamic behavior. researchgate.net For 4-(2-naphthyl)pyridine, its movement within the cavity of HP-β-CD has been described as a reversible photoinduced mechanical motion. researchgate.net Quantum chemical simulations have been used to model the protonation and complexation processes, providing a basis for understanding this motion. researchgate.net
Upon photoexcitation, the guest molecule can undergo changes that affect its position within the host cavity. researchgate.net The distance between the centroids of the host and guest can change, indicating whether the guest penetrates deeper into or protrudes from the cavity. researchgate.net This dynamic behavior is a key feature of some supramolecular systems and is an area of active investigation. rsc.orgresearchgate.net
Engineering of Supramolecular Architectures Incorporating Naphthylpyridine Moieties
The design and construction of well-defined supramolecular structures through the self-assembly of molecular building blocks is a key aspect of crystal engineering. researchgate.netias.ac.in Naphthyl groups are frequently used as building blocks in the creation of these supramolecular networks. mdpi.com
The co-assembly of guests containing naphthyl units with hosts like cucurbit mdpi.comuril can lead to the formation of stable homoternary complexes. mdpi.com The formation of these extended one-dimensional chains, as well as two- and three-dimensional networks, is driven by a combination of host-guest interactions, hydrogen bonding, and π-π stacking interactions. mdpi.com
Furthermore, the incorporation of naphthylene units into cyclodextrin derivatives has been shown to promote their self-assembly into head-to-head supramolecular dimers. frontiersin.org The architecture of these dimers is dictated by the conformational properties of the monomeric units. frontiersin.org This approach allows for the programmed self-organization of cyclodextrin-based devices with responsiveness to external stimuli. frontiersin.org The development of such systems is crucial for advancing fields like nanotechnology and materials science. unsw.edu.au
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking) in Supramolecular Assembly
The spontaneous organization of 2-naphthylpyridine molecules into well-defined, functional superstructures is fundamentally governed by a sophisticated interplay of non-covalent interactions. fortunejournals.commdpi.com These forces, though significantly weaker than covalent bonds, are highly directional and cooperative, directing the self-assembly process with remarkable precision. uclouvain.be The primary non-covalent forces at play in this compound systems are hydrogen bonding and π–π stacking, which dictate the crystal packing and the formation of complex host-guest assemblies. photonics.ruwikipedia.org
π–π stacking is another predominant non-covalent interaction that drives the assembly of aromatic molecules like this compound. wikipedia.org This interaction arises from the electrostatic attraction between the electron-rich π-systems of the naphthalene and pyridine (B92270) rings. mdpi.com The geometry of π–π stacking can vary, commonly appearing in face-to-face or edge-to-face arrangements, and significantly influences the packing of molecules in the solid state. mdpi.commdpi.com In cocrystals involving aromatic systems, π-stacking motifs are often templated by other interactions, such as hydrogen bonds, to promote specific crystalline forms. researchgate.net The centroid-to-centroid distance between stacked aromatic rings is a key parameter used to characterize these interactions, with typical distances indicating a significant attractive force. For example, weak π–π stacking interactions have been observed with a minimum centroid–centroid distance between benzene (B151609) rings of 3.6761 (7) Å. researchgate.net
In the context of this compound, these interactions are not mutually exclusive; they often operate in concert to create stable, complex architectures. For example, quaternary 4-(2-naphthyl)pyridinium salts have been shown to self-assemble with cavitand molecules like cucurbit researchgate.neturil to form 2:1 inclusion complexes. photonics.ru X-ray diffraction studies of these complexes revealed that the cavitand can be located either above the naphthalene residues of a dimeric pair of guest molecules or above the centers of their conjugated moieties, a configuration stabilized by a combination of host-guest interactions and π–π stacking between the guest molecules. photonics.ruresearchgate.net The interplay between hydrogen bonds and π–π stacking interactions defines the stacking patterns of bulky luminophores, leading to diverse motifs from dimeric associates to infinite 2D structures. rsc.org
The contribution of different non-covalent interactions to the stability of supramolecular structures can be quantified using techniques like Hirshfeld surface analysis. This analysis provides insight into the percentage of intermolecular contacts.
Table 1: Hirshfeld Analysis of Intermolecular Contacts in Coordination Polymers
This table presents the percentage of different intermolecular contacts in two coordination polymers, illustrating the relative contributions of hydrogen bonding and π-π stacking to the crystal packing.
| Complex | N···H Contacts (%) | C···C (π-π) Contacts (%) | Reference |
| [Cd(2A4Pic)₂(N₃)₂]n | 43.1 | 5.6 | mdpi.com |
| [Cu(Qu-6-COO)(N₃)(H₂O)]n | 27.4 | 9.3 | mdpi.com |
Table 2: Research Findings on Non-Covalent Interactions in Pyridine-Naphthalene Systems
This table summarizes key findings from studies on systems involving pyridine and naphthalene moieties, highlighting the nature of the interactions and the resulting supramolecular structures.
| System | Non-Covalent Interaction(s) | Key Finding | Resulting Structure | Reference |
| 4-(2-naphthyl)pyridinium salts and cucurbit researchgate.neturil | Host-guest, π–π stacking | Formation of stable 2:1 inclusion complexes. | Supramolecular machine based on host-guest complex. | photonics.ru |
| Betaine type naphthylpyridine and cucurbit researchgate.neturil | Host-guest, π–π stacking | X-ray diffraction revealed two polymorphs of 2:1 complexes. | Dimeric pair of guest molecules within the cavitand. | photonics.ruresearchgate.net |
| Benzene ring-containing compound | π–π stacking | Minimum centroid–centroid distance of 3.6761 (7) Å observed. | Stabilized crystal lattice. | researchgate.net |
| Triimidazole luminophores with pyridine derivatives and Cu(II) | Hydrogen bonding, π–π stacking | The balance between H-bonds and π-stacking dictates the packing patterns. | Varies from dimeric associates to infinite 2D motifs. | rsc.org |
Spectroscopic Characterization and Mechanistic Investigations of 2 Naphthylpyridine
Electronic Absorption and Fluorescence Spectroscopy of 2-Naphthylpyridine and Complexes
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic transitions and excited-state properties of molecules like this compound. The electronic absorption spectra of 4-(2-naphthyl)pyridine (B14299408) and its derivatives are influenced by the solvent environment and the formation of complexes. For instance, the formation of inclusion complexes with cyclodextrins can lead to notable changes in the absorption spectra. nist.gov
Fluorescence spectroscopy provides even more detailed information about the excited state. In aqueous solutions, 4-(2-naphthyl)pyridine can exhibit fluorescence from its protonated form, which is generated in the excited state. nist.gov This phenomenon is a result of an increase in the proton affinity of the pyridine (B92270) nitrogen upon photoexcitation. The formation of inclusion complexes with hosts like β-cyclodextrin can hinder this protonation, leading to significant hypsochromic shifts (blue shifts) in the fluorescence emission maxima. nist.gov The stability constants of such complexes can be determined from the changes in fluorescence intensity upon addition of the host molecule. For example, the stability constants for the complexes of 4-(2-naphthyl)pyridine derivatives with hydroxypropyl-β-cyclodextrin have been determined to be in the range of 3425 to 5500 L·mol⁻¹. nist.gov
The fluorescence properties of this compound can also be modulated through the formation of metal complexes. The interaction with metal ions can either enhance or quench the fluorescence intensity, depending on the nature of the metal and the resulting charge transfer processes, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). rsc.org
A study on 4-(2-naphthyl)pyridine (1) and its N-methylated derivative, 1-methyl-4-(2-naphthyl)pyridinium perchlorate (B79767) (2), in various solvents and in the presence of β-cyclodextrin (β-CD) revealed that in aqueous solutions, compound 1 shows strong fluorescence with a maximum at approximately 469 nm (21,270 cm⁻¹), which is attributed to its protonated form. spectrabase.com The quantum yield in an aqueous solution is notably high at 0.90. spectrabase.com The addition of β-CD leads to the formation of an inclusion complex, which affects the excited-state protonation and consequently the fluorescence spectrum. spectrabase.com
| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Environment | Reference |
| 4-(2-naphthyl)pyridine | Not specified | ~475 | Aqueous solution | nist.gov |
| 4-(2-naphthyl)pyridine @ HP-β-CD | Not specified | Hypsochromically shifted | Aqueous solution | nist.gov |
| 4-(2-naphthyl)pyridine (1) | Not specified | 469 | Aqueous solution | spectrabase.com |
| 1-methyl-4-(2-naphthyl)pyridinium perchlorate (2) | Not specified | 469 | Aqueous solution | spectrabase.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of molecular structure and the study of intermolecular interactions.
For this compound derivatives, ¹H NMR spectroscopy is crucial for assigning the protons on both the naphthalene (B1677914) and pyridine rings. For example, in a study of 4-[6-(dimethylamino)-2-naphthyl]-2-(methylamino)nicotinonitrile, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the protons on both aromatic systems, as well as for the methyl and amino groups. researchgate.net The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity and spatial arrangement of the atoms. For instance, the coupling constants between adjacent protons on the aromatic rings help to confirm their substitution patterns. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the same study, the ¹³C NMR spectrum revealed the chemical shifts of all the carbon atoms in the this compound derivative, further confirming its structure. researchgate.net
NMR is also a powerful tool for studying the formation and structure of supramolecular complexes. The formation of inclusion complexes of 4-(2-naphthyl)pyridine with cyclodextrins has been studied using ¹H NMR titration. spectrabase.com Upon complexation, changes in the chemical shifts of the protons of both the guest (this compound) and the host (cyclodextrin) molecules can be observed, providing evidence for the formation of the complex and information about its geometry. nist.govspectrabase.com
| Compound | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| 4-[6-(dimethylamino)-2-naphthyl]-2-(methylamino)nicotinonitrile | ¹H | CDCl₃ | 8.29 (d, H-6'), 7.94 (d, H-1), 7.78 (d, H-8), 7.73 (d, H-4), 7.56 (dd, H-3), 7.20 (dd, H-7), 6.92 (d, H-5), 6.76 (d, H-5'), 5.38 (bs, NH), 3.12 (d, MeNH), 3.1 (s, NMe₂) | researchgate.netstfc.ac.uk |
| 4-[6-(dimethylamino)-2-naphthyl]-2-(methylamino)nicotinonitrile | ¹³C | CDCl₃ | Signals corresponding to aromatic, nitrile, and aliphatic carbons. | researchgate.net |
| 2-Amino-6-(2-naphthyl)-4-phenylpyridine-3-carbonitrile | ¹H | DMSO-d₆ | 9.43 (s, NH), 8.15-7.37 (m, Ar-H), 7.21 (s, pyridine-H5), 5.34 (s, NH₂) | stfc.ac.uk |
Advanced Solid-State Spectroscopic Techniques
While solution-state techniques provide valuable information, solid-state characterization is essential for understanding the properties of materials in their crystalline form.
For example, the crystal structure of 4-[6-(dimethylamino)-2-naphthyl]-2-(methylamino)nicotinonitrile was determined by X-ray analysis, providing detailed information about its monoclinic crystal system and space group (P2₁/n). rsc.orgresearchgate.net SCXRD is also invaluable for studying supramolecular chemistry. The analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of higher-order structures. semanticscholar.orglibretexts.org The study of pseudorotaxane complexes of 4-(2-naphthyl)pyridine with β-cyclodextrin by X-ray diffraction has provided direct evidence of the inclusion of the naphthylpyridine moiety within the cyclodextrin (B1172386) cavity. spectrabase.com
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 4-[6-(dimethylamino)-2-naphthyl]-2-(methylamino)nicotinonitrile | Monoclinic | P2₁/n | Confirmed molecular connectivity and conformation. | rsc.orgresearchgate.net |
| 1-methyl-4-(2-naphthyl)pyridinium perchlorate @ β-CD | Not specified | Not specified | Inclusion of the guest molecule within the host cavity. | spectrabase.com |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the structural properties of a material, such as lattice parameters and crystallite size. scm.comresearchgate.net Unlike SCXRD, PXRD is performed on a polycrystalline powder, making it suitable for a wider range of samples. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.netgoogleapis.com
In the context of this compound and its derivatives, PXRD can be used to:
Identify the crystalline form of a synthesized compound by comparing its experimental PXRD pattern with a calculated pattern from single-crystal data or with patterns from a database. americanpharmaceuticalreview.com
Assess the purity of a sample by detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram. researchgate.net
Study phase transitions that may occur upon changes in temperature or pressure.
Characterize the products of solid-state reactions , such as the formation of co-crystals or metal-organic frameworks incorporating this compound-based ligands.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of non-volatile and thermally labile organic molecules, including this compound and its derivatives. creative-biostructure.comsmu.edu
In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. creative-biostructure.com
For this compound derivatives and their complexes, MALDI-TOF MS can be used to:
Confirm the molecular weight of the synthesized compounds. libretexts.org
Characterize metal complexes by identifying the molecular ion peak corresponding to the complex. mdpi.com
Analyze supramolecular assemblies , providing information about the stoichiometry of host-guest complexes.
Study reaction mixtures to identify products and intermediates.
Powder X-ray Diffraction (PXRD) for Material Characterization
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. researchgate.net These techniques are highly sensitive to the molecular structure, bonding, and local environment.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectra of this compound derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of the functional groups present. For instance, the IR spectrum of a this compound derivative with a nitrile group would show a strong absorption band around 2210-2220 cm⁻¹ for the C≡N stretch. researchgate.netstfc.ac.uk The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. creative-biostructure.com The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes may be active in one technique but not the other. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectra of this compound would be expected to show strong bands for the aromatic ring breathing modes.
The combined use of IR and Raman spectroscopy, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and a comprehensive understanding of the molecule's vibrational properties. libretexts.org
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Signal | Reference |
| Aromatic C-H stretch | 3000 - 3100 | Strong | |
| C≡N stretch (if present) | 2210 - 2260 | Weak to medium | researchgate.netstfc.ac.uk |
| Aromatic C=C and C=N stretch | 1400 - 1600 | Strong | |
| C-H bend | 690 - 900 | Medium |
Spectroscopic Probes for Photoinduced Processes and Environmental Response
The unique photophysical properties of certain this compound isomers, particularly 4-(2-naphthyl)pyridine, make them effective spectroscopic probes for investigating photoinduced phenomena and sensing changes in their local molecular environment. Their fluorescence characteristics are highly sensitive to factors such as solvent polarity and the presence of host molecules, allowing for detailed mechanistic studies of processes like photoinduced proton transfer.
Research has demonstrated that in aqueous solutions, 4-(2-naphthyl)pyridine undergoes efficient photoinduced protonation. researchgate.netphotonics.ru Upon excitation, the nitrogen atom of the pyridine ring becomes significantly more basic, readily accepting a proton from the surrounding water molecules. photonics.ru This process is so efficient that the fluorescence spectrum in water is almost entirely composed of the emission from the protonated form, which has a distinct, large Stokes-shifted fluorescence band. researchgate.netphotonics.ru The pKa of 4-(2-naphthyl)pyridine in the ground state in water is 5.12, a value that facilitates this protonation in both the ground and excited states. researchgate.net The resulting protonated species exhibits a long fluorescence lifetime of approximately 15 nanoseconds. researchgate.net
The utility of 4-(2-naphthyl)pyridine as an environmental probe is highlighted by its behavior when encapsulated within a host molecule, such as a cyclodextrin. Cyclodextrins provide a hydrophobic microenvironment, which can significantly alter the photophysical pathways of a guest molecule. When 4-(2-naphthyl)pyridine is complexed with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), its protonation in the excited state is hampered. researchgate.net The hydrophobic nature of the cyclodextrin cavity shields the pyridine nitrogen from the surrounding aqueous medium, making proton transfer less favorable. photonics.ru
This environmental change has two major spectroscopic consequences. First, the ground-state pKa of the molecule decreases to 4.62, indicating it is less basic within the cyclodextrin cavity. researchgate.net Second, and more strikingly, the fluorescence from the non-protonated form, which is absent in a pure aqueous solution, becomes observable. researchgate.netphotonics.ru This non-protonated species has a much shorter fluorescence lifetime of 1.25 nanoseconds. researchgate.net The appearance of this distinct fluorescence signal serves as a clear spectroscopic indicator of the molecule's encapsulation and the change in its immediate environment. This sensitivity allows 4-(2-naphthyl)pyridine to act as a probe for the hydrophobicity of its surroundings and to report on molecular-level encapsulation events.
Interactive Data Table: Spectroscopic Properties of 4-(2-Naphthyl)pyridine
| Property | Condition | Value | Reference |
| pKa (Ground State) | Water | 5.12 | researchgate.net |
| In HP-β-CD | 4.62 | researchgate.net | |
| Fluorescence Lifetime (τ) | Protonated Form (in water) | 15 ns | researchgate.net |
| Non-Protonated Form (in HP-β-CD) | 1.25 ns | researchgate.net |
Computational and Theoretical Studies of 2 Naphthylpyridine Based Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Naphthylpyridine. These computational methods provide insights into its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. wikipedia.orgmpg.denih.gov DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation effects. nih.gov Calculations on related aromatic and heterocyclic compounds have demonstrated that DFT, particularly with functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netwolfram.com
For this compound and its derivatives, Time-Dependent DFT (TD-DFT) is instrumental in studying electronic transitions and intramolecular charge transfer (ICT) phenomena. researchgate.net For instance, in related diphenylpyridine-based fluorophores, TD-DFT calculations have confirmed the occurrence of large ICT upon excitation. researchgate.net These calculations help in understanding the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the photophysical and electronic behavior of the molecule. The interaction energy between molecules, a key factor in supramolecular chemistry, can also be effectively analyzed using DFT-based approaches, which partition the interaction energy into electrostatic, exchange-repulsion, and polarization components. frontiersin.org
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization and MEP calculation of imidazole. uni-muenchen.de |
| B3LYP | 6-311+G* | MEP and electronic structure analysis of N-(2-benzoyl-phenyl) oxalyl derivatives. researchgate.net |
| PBE | - | Calculation of protonation in the ground and excited states of 4-(2-naphthyl)pyridine (B14299408). |
| CAM-B3LYP, ωB97XD, M06-L, M06-2X | aug-cc-pVTZ | Electronic structure analysis of oxaziridine, focusing on the N-O bond. d-nb.info |
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods and DFT for larger molecular systems. uni-muenchen.deucsb.edu These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.deresearchgate.netdtic.mil
In the context of naphthylpyridine systems, the MNDO/PM3 method has been successfully employed to calculate the structure of supramolecular complexes. For example, the structure of a 2:2 complex between 4-(2-naphthyl)pyridine and β-cyclodextrin was determined using MNDO/PM3 calculations. researchgate.net These methods are particularly useful for initial structural optimizations and for studying large assemblies where higher-level calculations would be computationally prohibitive. researchgate.net However, it is important to be aware of the limitations of semi-empirical methods, as their accuracy can be lower than that of DFT or ab initio methods, especially for systems with unusual bonding or strong intermolecular interactions. uni-muenchen.deucsb.edu
| Method | System | Finding | Reference |
|---|---|---|---|
| MNDO/PM3 | 4-(2-naphthyl)pyridine and β-cyclodextrin complex | Calculated the structure of a stable 2:2 supramolecular complex. | researchgate.net |
| MNDO/PM3 | β-cyclodextrin monomer and dimer | Optimized the conformation and estimated hydrogen bond energies. | researchgate.net |
Density Functional Theory (DFT) for Electronic Structure and Interactions
Analysis of Intermolecular Interactions
The way this compound interacts with itself and with other molecules is crucial for its application in materials science and supramolecular chemistry.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For a molecule like this compound, the MEP map would highlight the nitrogen atom of the pyridine (B92270) ring as a region of negative potential, indicating its basicity and ability to act as a hydrogen bond acceptor. The hydrogen atoms on the aromatic rings would be regions of positive potential. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of supramolecular structures. preprints.org
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule into atomic basins based on the topology of the electron density. wikipedia.orgamercrystalassn.orgwiley-vch.de This analysis allows for the characterization of chemical bonds and intermolecular interactions through the properties of bond critical points (BCPs). For instance, the electron density and its Laplacian at the BCP can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. wiley-vch.de QTAIM can be a powerful tool for analyzing the nature of the C-C, C-N, and C-H bonds within this compound, as well as any intermolecular interactions it forms. rsc.orgchemrxiv.org
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.orgjussieu.fr It is a chemically intuitive tool that reveals the shell structure of atoms, and distinguishes core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis of this compound would clearly show the localized lone pair on the nitrogen atom and the delocalized π-electron system of the aromatic rings. The topological analysis of the ELF field partitions the molecular space into basins of attractors, which have a direct chemical meaning, such as core, bonding, and non-bonding (lone pair) basins. d-nb.inforesearchgate.netyoutube.com
Molecular Electrostatic Potential (MEP) Mapping
Simulation of Photophysical Phenomena and Excited State Dynamics
Understanding the behavior of this compound upon absorption of light is crucial for its application in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors.
Theoretical simulations, particularly using TD-DFT, are essential for elucidating the photophysical properties and excited-state dynamics of molecules. researchgate.netrsc.org These simulations can predict absorption and emission spectra, quantum yields, and lifetimes of excited states. For pyridine-containing chromophores, studies have shown that photoexcitation can lead to various deactivation pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay through conical intersections. researchgate.net
In the case of 4-(2-naphthyl)pyridine, it has been shown that in aqueous solution, the molecule in the excited state can abstract a proton from water, leading to an intense and significantly red-shifted fluorescence. researchgate.net Non-adiabatic dynamics simulations, which account for the coupling between electronic and nuclear motion, are powerful tools for modeling these ultrafast processes. rsc.orgconicet.gov.arrsc.org Such simulations can map out the entire reaction pathway from photoexcitation to the final product or return to the ground state, identifying key intermediates and transition states. rsc.orgnih.gov
| System | Method | Key Finding | Reference |
|---|---|---|---|
| 4-(2-naphthyl)pyridine | Experimental and MNDO/PM3 | Exhibits intense, red-shifted fluorescence in aqueous solution due to excited-state protonation. | researchgate.net |
| 2,6-diphenylpyridine derivatives | TD-DFT | Demonstrate intramolecular charge transfer upon excitation, influencing their emission spectra. | researchgate.net |
| 2-(1-naphthyl)phenol | Non-adiabatic dynamics simulations | Elucidated the excited-state intramolecular proton transfer (ESIPT) pathways and dynamics. | rsc.org |
Computational Materials Design and Multiscale Modeling
Computational materials design is a rapidly advancing field that leverages powerful computing to accelerate the discovery of new materials with desired properties. researchgate.netliverpool.ac.uk This approach combines quantum mechanical calculations, thermodynamics, and data-driven techniques to explore vast chemical spaces and identify promising candidates for specific applications. researchgate.netmpie.de For systems based on this compound, computational design can predict how modifications to the molecular structure will influence its electronic and optical properties, guiding synthetic efforts toward materials with enhanced performance.
Multiscale modeling is a key strategy within computational materials design that bridges different levels of theory to simulate complex phenomena across various length and time scales. nih.gov This hierarchical approach allows researchers to study everything from the quantum mechanical behavior of electrons to the macroscopic properties of a material. diva-portal.org For instance, DFT calculations can provide detailed information about the electronic structure of a single this compound-based molecule, which can then be used to parameterize larger-scale models, such as molecular dynamics or coarse-grained simulations, to study bulk properties or device performance. rsc.orgchemrxiv.org This integrated approach is crucial for designing materials for applications like organic electronics, where both molecular-level properties and intermolecular interactions are important. anr.fryoutube.com
A significant challenge in computational materials design is the development of efficient methods to couple these different scales. The goal is to create a seamless workflow where information from more accurate, fine-grained models can be systematically used to inform and improve the accuracy of more computationally efficient, coarse-grained models. diva-portal.org
Table 1: Theoretical and Experimental Emission Properties of Iridium(III) Complexes with this compound Ligands
| Complex | Ligand Substitution | Experimental Emission Lifetime (μs) | Computational Method |
| 1 | Unsubstituted 2-(1-naphthyl)pyridine | 1.5 | DFT |
| 2 | Trifluoromethyl-substituted 2-(1-naphthyl)pyridine | 3.7 | DFT |
| 3 | Electronically complementary ligands | 1.4-3.0 | DFT |
This table presents a comparison of experimentally measured emission lifetimes for different iridium(III) complexes containing substituted 2-(1-naphthyl)pyridine ligands. The data highlights how ligand modifications, guided by computational predictions, can tune the photophysical properties of the resulting materials. lu.se
Application of Artificial Intelligence and Machine Learning in Material Discovery
Machine learning models can also be trained to predict the outcomes of chemical reactions, assisting in the synthetic planning for new this compound-based materials. rsc.org By learning from vast amounts of reaction data, these models can suggest optimal reaction conditions and predict potential byproducts, making the experimental realization of computationally designed materials more efficient. Furthermore, ML can be used to analyze and interpret complex experimental data, such as spectra, helping to elucidate structure-property relationships. buffalo.edu
While the potential of AI and ML in materials discovery is immense, it is important to note that these tools are most powerful when combined with domain expertise in chemistry and materials science. nih.gov The successful application of AI requires careful data curation, thoughtful feature engineering, and rigorous validation of the model's predictions against experimental results. rsc.org
Advanced Functional Materials and Applications Derived from 2 Naphthylpyridine
Organic Electronics and Optoelectronic Devices
The integration of the 2-Naphthylpyridine moiety into π-conjugated systems is a key strategy in the creation of novel organic semiconductors. These materials are fundamental to the next generation of electronic and optoelectronic devices, offering advantages such as flexibility, low cost, and tunable properties. ktu.eduicm.edu.pl
Design and Development of this compound-Containing Organic Semiconductors
The design of organic semiconductors often involves the strategic combination of electron-donating and electron-accepting units to control the material's energy levels and charge transport properties. ktu.edu The this compound framework can be chemically modified to create such donor-acceptor structures. For instance, research has focused on synthesizing derivatives where the naphthyl and pyridine (B92270) groups are functionalized to tune the electronic characteristics. ontosight.airsc.org
A notable design strategy involves creating atropisomeric chromophores based on naphthyl-pyridine structures. These molecules have a hindered rotation around the single bond connecting the aryl groups, leading to stable configurational isomers with unique photophysical properties. researchgate.net The development of such complex structures, including those incorporating fluorene (B118485) units, has led to organic ultra-wide bandgap materials that emit in the ultraviolet spectrum, a significant achievement for developing new types of flexible light-emitting devices. njupt.edu.cn Synthesis methods like the Suzuki cross-coupling reaction, catalyzed by palladium complexes, are employed to create these sophisticated 2-aryl-substituted pyridine derivatives. researchgate.net
Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Amplifiers
The intrinsic properties of this compound derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). In OLEDs, thin films of organic materials are sandwiched between electrodes; applying a voltage causes the injection of charge carriers that recombine to emit light. frontiersin.org The color and efficiency of this light emission are determined by the molecular structure of the organic layers. researchgate.net
Derivatives of this compound have been incorporated into OLEDs as emitters. For example, fluorophores that combine naphthyl-linked phenanthroimidazole and carbazole (B46965) units have been shown to achieve efficient violet-blue electroluminescence. cityu.edu.hk In another application, naphthalimide-based derivatives have been developed as efficient green emitters. mdpi.com One such device incorporating a specific naphthalimide derivative, RB-11, demonstrated a maximum power efficacy of 7.7 lm/W and an external quantum efficiency of 3.3%, emitting stable green light. mdpi.com
Furthermore, materials developed for OLEDs, particularly those with high photoluminescence quantum yields, are also being explored for use in organic thin-film amplifiers and dye lasers. researchgate.netresearchgate.net
Table 1: Performance of Selected OLEDs Incorporating Naphthyl-Containing Derivatives
| Emitter Type | Host Material | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Emission Color | CIE Coordinates | Reference |
|---|---|---|---|---|---|---|---|
| Naphthalimide (RB-11) | Not Specified | 3.3 | 7.7 | 7.9 | Green | (0.29, 0.52) | mdpi.com |
| Diphenylpyrimidine (2,6-PhPMAF) | DPEPO | 12.38 | 15.4 | 19.6 | Deep-Blue | (0.16, 0.19) | frontiersin.org |
Integration into Organic Photovoltaics and Solar Cells
Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using an active layer composed of organic semiconductor materials. cam.ac.uk This active layer is typically a bulk heterojunction (BHJ), which is a blend of electron-donating and electron-accepting materials designed to efficiently separate charge carriers generated by light absorption. mdpi.comresearchgate.net The performance of OPVs is highly dependent on the molecular structure and energy levels of these materials. researchgate.net
While direct integration of this compound itself is an area of ongoing research, the principles of molecular design used in developing organic semiconductors are directly applicable. For instance, modifying the end-groups of well-studied polymers like Poly(3-hexylthiophene-2,5-diyl) (P3HT) can alter their optoelectronic properties and performance in solar cells. frontiersin.org The synthesis of novel donor-acceptor copolymers, often through methods like Direct (Hetero)arylation Polymerization (DHAP), is a key strategy for creating materials for OPVs. mdpi.com The development of materials like this compound derivatives, with their tunable electronic properties, offers potential pathways to new donor or acceptor materials for the active layer in next-generation solar cells. ontosight.airesearchgate.net
Catalysis and Catalytic Systems
In the realm of chemical synthesis, this compound and its derivatives serve as crucial ligands in homogeneous catalysis. ontosight.ai A ligand binds to a central metal atom to form a coordination complex, which then acts as a catalyst. The electronic and steric properties of the ligand are instrumental in determining the catalyst's activity and selectivity. nih.govmdpi.com
This compound as Ligands in Homogeneous Metal Complexes
The this compound scaffold is an effective ligand for a variety of transition metals, including palladium, cobalt, and rhodium. ontosight.airesearchgate.netresearchgate.net The synthesis of these metal complexes is a critical first step toward their application in catalysis. For example, researchers have described the synthesis of a 2-acetyl-6-(1-naphthyl)-pyridine oxime ligand, which, when complexed with palladium, serves as a precatalyst. researchgate.net Similarly, cobalt complexes with naphthylpyridine-containing ligands have been synthesized for use in cycloaddition reactions. researchgate.net The pyridine nitrogen and the extensive π-system of the naphthalene (B1677914) ring allow for effective coordination to the metal center, stabilizing it and modulating its reactivity for specific chemical transformations. chemrxiv.org
Applications in Organic Synthesis (e.g., C-C bond formation, Hydrogenation)
Metal complexes featuring this compound-type ligands have shown significant utility in key organic reactions, particularly in carbon-carbon (C-C) bond formation and hydrogenation.
C-C Bond Formation: These reactions are fundamental in organic chemistry for building complex molecular skeletons from simpler precursors. numberanalytics.com Palladium complexes containing a 2-acetyl-6-(1-naphthyl)-pyridine oxime ligand have been successfully used as precatalysts in the Suzuki cross-coupling reaction, a powerful method for forming C-C bonds between aryl halides and boronic acids. researchgate.net Other transition metal-catalyzed reactions like the Stille, Sonogashira, and Heck reactions also rely on sophisticated ligand-metal systems to construct new carbon-carbon bonds. icm.edu.pllibretexts.org
Hydrogenation: This process involves the addition of hydrogen (H₂) to a molecule, typically to reduce double or triple bonds, and is widely used in the pharmaceutical and petrochemical industries. wikipedia.org Homogeneous catalysts, where the catalyst is dissolved in the reaction mixture, are often employed for their high selectivity. wikipedia.org Rhodium and Ruthenium complexes containing chiral ligands derived from naphthyl and pyridine structures have been investigated for asymmetric hydrogenation, a process that produces a specific enantiomer of a chiral molecule. researchgate.netorganic-chemistry.org For instance, ruthenium complexes with chiral atropisomeric dipyridylphosphine ligands have demonstrated high enantioselectivities in the hydrogenation of specific propenoic acids and β-ketoesters. organic-chemistry.org While not always directly involving the this compound parent structure, these examples highlight the importance of the broader class of naphthyl- and pyridine-containing ligands in advancing catalytic hydrogenation. mdpi.comresearchgate.netabcr.com
Table 2: Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| 2-acetyl-6-(1-naphthyl)-pyridine oxime | - |
| Poly(3-hexylthiophene-2,5-diyl) | P3HT |
| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA |
| bis[2-(diphenylphosphino)phenyl]ether oxide | DPEPO |
| Palladium | Pd |
| Cobalt | Co |
| Rhodium | Rh |
| Ruthenium | Ru |
| Naphthalimide | - |
| Phenanthroimidazole | - |
| Carbazole | - |
| Diphenylpyrimidine | - |
Heterogeneous Catalysis with this compound-Derived Materials
The integration of this compound into solid-state materials represents a promising frontier in heterogeneous catalysis. The robust structure and coordinating ability of the pyridine and naphthyl moieties make it an excellent building block for creating stable and active catalytic sites. These materials often take the form of metal-organic frameworks (MOFs) or other hybrid organic-inorganic structures where the this compound unit acts as a ligand. researchgate.neteuropa.eu
The primary advantage of using these derived materials in heterogeneous catalysis lies in the combination of the catalytic activity of a metallic center with the stability and recoverability of a solid support. europa.eu This approach addresses common issues in homogeneous catalysis, such as catalyst leaching and difficult product separation. europa.eu By immobilizing the active species within a porous framework, the accessibility of the catalytic sites can be controlled, influencing both the efficiency and selectivity of the reaction. europa.eu For instance, a porous coordination polymer based on a naphthyl-substituted bis(pyridyl)pyridine ligand has been developed, highlighting the potential of such structures in catalytic applications. researchgate.net
The design of these hybrid materials can be tailored to specific applications. europa.eu Factors such as the cross-linking degree, polarity, and morphology of the material can be adjusted to optimize performance for reactions like C-C bond formation. europa.eu The development of such robust, recyclable hybrid catalysts is expected to yield significant economic and environmental benefits by improving process efficiency. europa.eu While direct examples of this compound in large-scale industrial catalysis are still emerging, the principles established with related structures, such as 2,6-di(β-naphthyl)pyridine and other pyridine-based ligands, demonstrate a clear path forward for its application in green and sustainable heterogeneous catalytic processes. cnjournals.com
| Catalyst Type | Ligand/Precursor | Potential Application | Key Features |
| Porous Coordination Polymer | 2,6-bis(4-pyridyl)-4-(1-naphthyl)pyridine | Heterogeneous Catalysis | Redox-active framework |
| Hybrid Organic-Inorganic Material | Generic Pyridine-based Ligands | C-C bond formation, Asymmetric reactions | Robust, tunable porosity, recyclable |
| Carbon-supported Catalyst | Furfural (biomass-derived) | Xylose conversion | Heterogeneous, sustainable |
Photocatalysis and Electrocatalysis in Energy and Sustainable Chemistry
The unique electronic properties of this compound and its derivatives make them valuable components in photocatalytic and electrocatalytic systems, which are pivotal for sustainable chemistry and renewable energy conversion. frontiersin.orgicn2.cat These technologies aim to use light or electrical energy to drive chemical reactions, such as carbon dioxide (CO2) reduction and hydrogen (H2) production. frontiersin.orgnih.gov
In the realm of electrocatalysis, iridium(III) complexes incorporating this compound as a main ligand have been synthesized and investigated for their role in the electrocatalytic reduction of CO2. jlu.edu.cn The this compound ligand helps to tune the redox potential and stability of the metal complex, which is crucial for an efficient catalytic cycle. The goal is to design catalysts that can convert greenhouse gases like CO2 into valuable chemicals and fuels with high efficiency and selectivity, powered by renewable electricity. icn2.cat
Similarly, in photocatalysis, the focus is on harnessing solar energy to drive chemical transformations. frontiersin.org this compound-based materials can act as photosensitizers, absorbing light and initiating electron transfer processes. These materials are particularly interesting for applications like water splitting to produce hydrogen and the degradation of pollutants. nih.govfindaphd.com The development of photocatalysts with a wide light-harvesting region and a long carrier lifetime is a key research objective. frontiersin.org The combination of this compound with other components in composite structures can create advanced photocatalytic systems. For example, plasmonic photocatalysis, which uses metallic nanoparticles to enhance light-matter interactions, represents a promising avenue for creating highly efficient and selective chemical processes under mild conditions. nih.govosti.gov
The overarching goal in both photocatalysis and electrocatalysis is the development of low-cost, highly efficient, and stable catalysts. frontiersin.org The versatility of this compound allows for its incorporation into a variety of catalytic platforms, from molecular complexes to solid-state materials, contributing to the advancement of sustainable chemical synthesis. icn2.catnih.govfindaphd.com
| Catalysis Type | Catalyst System | Target Reaction | Significance |
| Electrocatalysis | Iridium(III) complex with this compound | CO2 Reduction | Conversion of greenhouse gas to fuels |
| Photocatalysis | General organic chromophores | Pollutant Degradation | Environmental remediation |
| Photocatalysis | ZnO/C2N heterostructure | Water Splitting | Renewable hydrogen production |
| Plasmonic Photocatalysis | Rh/Al2O3 with visible light | CO2 Methanation | Production of methane (B114726) from CO2 |
Photophysical Systems and Tunable Luminescent Materials
Development of Organic Solid Fluorophores with Tunable Emission Colors
The design of organic solid-state fluorophores with tunable emission colors is a significant area of materials science, with applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. researchgate.net this compound serves as a valuable scaffold for such materials due to its rigid and planar structure, which can be chemically modified to fine-tune its photophysical properties. researchgate.net A key challenge in developing solid-state emitters is overcoming aggregation-caused quenching (ACQ), where molecular aggregation in the solid state leads to a loss of fluorescence. researchgate.net
Strategies to achieve tunable solid-state emission from this compound derivatives often involve the introduction of different substituents to modulate the electronic properties of the molecule. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can create intramolecular charge transfer (ICT) character, which is sensitive to the molecular environment and can lead to red-shifted emissions. researchgate.net
One successful approach involves creating atropisomeric naphthyl pyridine chromophores, where restricted rotation around a single bond leads to unique photophysical properties and tunable fluorescence. researchgate.net Another strategy is polymerization-mediated through-space charge transfer (TSCT), where a fluorophore acting as an acceptor is attached to a polymer chain. nih.govethz.ch The emission color can then be tuned by varying the electron-donating ability of the monomer units, the polymer chain length, or the polymer end groups. nih.govethz.ch This allows for continuous tuning of the emission color from a single fluorophore. nih.gov By systematically modifying the structure of this compound-based molecules, a wide range of emission colors from blue to red can be achieved in the solid state. researchgate.net
| Fluorophore Design Strategy | Key Principle | Outcome |
| Substituent Effects | Introduction of electron-donating/withdrawing groups | Tunable emission via Intramolecular Charge Transfer (ICT) |
| Atropisomers | Restricted rotation in naphthyl pyridine chromophores | Tunable fluorescence |
| Polymerization-Mediated TSCT | Donor polymer grown from an acceptor fluorophore | Continuous tuning of solid-state emission color |
| Bridged Single-Benzene-Based Fluorophores | Variation of oxygen and nitrogen bridging atoms | Full-color tunable emission |
Investigation of Room Temperature Phosphorescence (RTP) in Naphthylpyridine Chromophores
Room temperature phosphorescence (RTP) is a photoluminescent phenomenon involving light emission from a triplet excited state. Organic molecules that exhibit RTP are of great interest for applications in sensing, bioimaging, and information encryption due to their long-lived emission. findaphd.com However, achieving efficient RTP from purely organic, metal-free molecules is challenging because the spin-forbidden transition from the triplet state to the ground state is often outcompeted by non-radiative decay processes. findaphd.com
For naphthylpyridine chromophores, one effective strategy to enhance RTP is through supramolecular interactions. findaphd.com By encapsulating the chromophore within a rigid matrix, such as a cyclodextrin (B1172386) or a polymer, molecular motions and vibrations can be suppressed, which in turn reduces non-radiative decay and promotes phosphorescence. researchgate.net
Another approach is to incorporate heavy atoms into the structure, which enhances spin-orbit coupling and facilitates intersystem crossing from the singlet excited state to the triplet state. mdpi.com This is often achieved by coordinating the this compound ligand to a heavy metal ion, such as iridium(II) or gold(I). mdpi.com For example, linkage isomers of naphthylpyridine-iridium chelating copolymers have been shown to exhibit electrophosphorescence. Similarly, gold(I) complexes with naphthalimide, a related chromophore, display RTP due to the proximity of the gold atom. mdpi.com
The study of RTP in naphthylpyridine systems also involves understanding how intermolecular interactions and the molecular environment influence the excited-state dynamics. findaphd.com By controlling the orientation and three-dimensional environment of the chromophore, it is possible to enhance phosphorescence efficiency. findaphd.com
| Method to Enhance RTP | Mechanism | Example System |
| Supramolecular Encapsulation | Suppression of non-radiative decay by rigidifying the chromophore | Naphthalene-d8 in β-cyclodextrin-adamantane complexes |
| Heavy-Atom Effect | Enhancement of spin-orbit coupling to promote intersystem crossing | Naphthylpyridine-Iridium copolymers, Gold(I)-naphthalimide complexes |
| Trace Ingredient Incorporation | Unpredictable effects on luminescence from trace impurities | An impurity isolated from a pure organic RTP system causing ultralong RTP |
Energy Transfer Processes in Supramolecular and Material Systems
Energy transfer is a fundamental process in photophysics where an excited-state donor molecule transfers its energy to an acceptor molecule. This process is central to natural photosynthesis and has been mimicked in artificial systems for applications in light-harvesting, photocatalysis, and sensing. numberanalytics.comnih.gov Supramolecular systems based on this compound are excellent platforms for studying and utilizing energy transfer.
There are two primary mechanisms of non-radiative energy transfer: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. numberanalytics.com FRET is a long-range dipole-dipole interaction, while Dexter energy transfer is a short-range process that involves electron exchange. numberanalytics.com The efficiency of these processes is highly dependent on factors such as the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption. numberanalytics.com
In systems involving this compound, supramolecular assembly can be used to precisely control these factors. For example, the formation of inclusion complexes with cyclodextrins can bring this compound (the donor) into close proximity with an acceptor molecule, facilitating efficient energy transfer. researchgate.net Studies on 4-(2-naphthyl)pyridine (B14299408) in complexes with β-cyclodextrin have demonstrated how the supramolecular environment affects its photophysical properties. researchgate.net
Artificial light-harvesting systems have been constructed using supramolecular vesicles that achieve a two-step sequential energy transfer process. nih.gov While not explicitly using this compound, these systems demonstrate the principle of using a relay donor to transfer energy to a final acceptor, a strategy that could be applied to this compound-based systems to enhance photocatalytic efficiency. nih.govrsc.org Such systems can be used as nanoreactors for photochemical reactions, effectively mimicking natural photosynthesis. nih.gov
| Energy Transfer Mechanism | Description | Key Factors |
| Förster Resonance Energy Transfer (FRET) | Non-radiative transfer via dipole-dipole coupling | Donor-acceptor distance, spectral overlap, orientation |
| Dexter Energy Transfer | Non-radiative transfer via electron exchange | Requires close proximity and orbital overlap |
Molecular Probes and Sensing Platforms
The development of molecular probes for the detection of biologically and environmentally important analytes is a rapidly growing field. nih.gov this compound derivatives have been successfully engineered to act as fluorescent chemosensors, where the binding of a target analyte induces a measurable change in the fluorescence signal. researchgate.net
A notable example is the use of boronic acid-appended naphthyl-pyridinium compounds as chemosensors for sugars. researchgate.net In this system, the boronic acid group acts as a recognition site for diols, which are present in sugars. The pyridinium (B92312) unit enhances the acidity of the boronic acid, allowing it to bind sugars at neutral pH. Upon binding to a sugar, the hybridization of the boron atom changes from sp2 to sp3, which alters the electronic properties of the fluorophore and leads to a change in fluorescence intensity. This allows for the sensitive and selective detection of sugars like lactulose (B1674317) and mannitol. researchgate.net
The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET). In the absence of the analyte, a PET process can quench the fluorescence of the probe. Binding of the analyte disrupts the PET process, leading to a "turn-on" fluorescence response. researchgate.net
Beyond small molecules, this compound derivatives can be incorporated into more complex sensing platforms. For instance, they can be immobilized on nanoparticles or membranes to create solid-state sensors. conicet.gov.ar This approach offers several advantages, including increased sensitivity due to a high surface area and the potential for developing low-cost, portable sensing devices. conicet.gov.ar The combination of the specific chemical reactivity of the this compound probe with the enhanced properties of nanomaterials opens up new possibilities for the ultrasensitive detection of a wide range of analytes, from metal ions to toxic industrial chemicals. nih.govconicet.gov.ar
| Sensing Platform | Target Analyte | Mechanism of Detection |
| Boronic acid-appended naphthyl-pyridinium compounds | Sugars (e.g., lactulose, mannitol) | Fluorescence change upon boronate ester formation |
| Phenylenediamine derivatives on nanoporous membrane | Nitrogen Oxides (NOx) | Colorimetric change upon reaction |
| Hybrid naphthalimide–pyrene aza-cyclophane | Nucleotides (ATP, CTP) | Ratiometric "turn-on" fluorescence response |
Design Principles for Naphthylpyridine-Based Chemosensors and Biosensors
The development of chemosensors and biosensors from this compound hinges on the strategic manipulation of its inherent photophysical properties. The fundamental design involves coupling the this compound framework, which acts as a fluorescent signaling unit, to a specially designed receptor molecule capable of selectively binding to a target analyte. nih.govresearchgate.net This interaction elicits a distinct, measurable change in the fluorescence output, such as intensity or wavelength, thereby signaling the presence of the target. nih.govnih.gov
A prevalent and effective design strategy is the "fluorophore-spacer-receptor" model. youtube.com In this arrangement, the this compound serves as the fluorophore. It is connected, often via a spacer, to a receptor unit chosen for its specific affinity for the analyte of interest. The nature of the spacer and receptor is critical as it governs the communication between the binding event and the signaling fluorophore.
Several photophysical mechanisms are commonly exploited in the design of these sensors:
Photoinduced Electron Transfer (PET): This is one of the most widely used mechanisms for designing "turn-on" fluorescent sensors. nih.govchemistryviews.org In the sensor's free state, the receptor quenches the fluorescence of the this compound through an electron transfer process. nih.gov Upon binding the target analyte, the receptor's electronic properties are altered, inhibiting the PET process and causing a significant enhancement in fluorescence intensity. chemistryviews.orgrsc.org This "off-on" switching provides a clear and sensitive detection signal. chemrxiv.org
Intramolecular Charge Transfer (ICT): ICT-based sensors involve modifying the this compound with electron-donating or electron-withdrawing groups. beilstein-journals.org The binding of an analyte to the receptor site can influence the charge distribution across the molecule in its excited state. beilstein-journals.orgresearchgate.net This alteration often leads to a shift in the fluorescence emission wavelength, which allows for ratiometric sensing—a powerful technique where the ratio of fluorescence intensities at two different wavelengths is measured, providing built-in self-calibration and higher accuracy. snnu.edu.cnrsc.org
Förster Resonance Energy Transfer (FRET): This mechanism involves a pair of chromophores, a donor and an acceptor, positioned in close proximity. In a FRET-based sensor, the this compound can act as the energy donor. An analyte-induced conformational change can alter the distance or orientation between the donor and an acceptor moiety, thereby modulating the efficiency of energy transfer and resulting in a measurable change in the fluorescence signal of either the donor or the acceptor.
Excimer/Exciplex Formation: This principle relies on the interaction between two fluorophores. In the case of an excimer, two identical fluorophores (like this compound) in an excited state can form a dimer, which has a different, red-shifted emission compared to the monomer. The binding of an analyte can promote or hinder the formation of this excimer, leading to a ratiometric change in the emission spectrum.
The selectivity of the sensor is dictated by the receptor unit. For detecting metal ions, for instance, ligands such as Schiff bases, azo compounds, or crown ethers are often integrated into the sensor's structure due to their strong and specific coordination with metals. nih.govnanobioletters.commdpi.com For anions or biological molecules, receptors capable of hydrogen bonding or other specific non-covalent interactions are employed. nih.govrsc.org
Detailed research findings have demonstrated the successful application of these principles. By carefully selecting the receptor and the signaling mechanism, researchers have developed this compound derivatives capable of detecting a wide array of analytes.
Table 1: Examples of Design Principles in Naphthylpyridine-Based Chemosensors
| Target Analyte | Receptor Type | Sensing Mechanism | Typical Signal Change |
| Metal Ions (e.g., Ni²⁺, Cu²⁺) | Schiff Base, Azo Group | Fluorescence Quenching / Colorimetric | Decrease in fluorescence or visible color change. nih.govnanobioletters.com |
| Protons (pH) | Pyridine Nitrogen | Intramolecular Charge Transfer (ICT) | Shift in fluorescence emission wavelength (Ratiometric). snnu.edu.cn |
| Saccharides | Boronic Acid | Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" enhancement. researchgate.net |
| Nitroaromatic Compounds | Electron-rich moieties | Fluorescence Quenching | Decrease in fluorescence intensity. rsc.org |
This modular approach, combining the stable and sensitive this compound fluorophore with a vast library of potential receptor units and signaling strategies, provides a versatile platform for creating advanced functional materials for diverse sensing applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 2-Naphthylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine derivatives and naphthyl halides. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (toluene or DMF), and temperature (80–120°C). Optimizing stoichiometry and reaction time (12–24 hours under reflux) can improve yields . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Detailed protocols should specify inert atmosphere conditions to prevent catalyst deactivation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural motifs, with pyridine protons appearing as deshielded signals (δ 8.5–9.0 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (MW: 205.26 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography resolves stereoelectronic properties, though single-crystal growth may require slow evaporation from dichloromethane/hexane mixtures .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodological Answer : Combustion analysis (%C, %H, %N) validates elemental composition. Trace impurities (e.g., unreacted naphthalene derivatives) are detected via GC-MS. Residual solvents (DMF, THF) are quantified using ¹H NMR with deuterated DMSO as a lock solvent. For metal contamination (Pd from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. What are the primary research applications of this compound in coordination chemistry?
- Methodological Answer : this compound serves as a ligand in transition metal complexes (e.g., Ru(II) or Ir(III)) for photocatalytic applications. Its extended π-conjugation enhances metal-to-ligand charge transfer (MLCT) properties. Researchers should design titration experiments (UV-Vis, fluorescence) to study binding constants (K) with metal ions like Cu²⁺ or Zn²⁺ .
Advanced Research Questions
Q. How can contradictions in reported photophysical properties of this compound-based complexes be resolved?
- Methodological Answer : Discrepancies in emission spectra (e.g., λₑₘ variations) may arise from solvent polarity or aggregation effects. Researchers should replicate experiments under standardized conditions (e.g., degassed acetonitrile, 298 K) and use time-resolved fluorescence to distinguish static vs. dynamic quenching. Comparative studies with analogous ligands (e.g., bipyridine) can isolate electronic contributions .
Q. What experimental strategies optimize this compound’s catalytic performance in C–H activation reactions?
- Methodological Answer : Systematic screening of co-catalysts (e.g., AgOTf) and directing groups (e.g., pyridines) enhances regioselectivity. Kinetic studies (in situ IR monitoring) identify rate-determining steps. Density Functional Theory (DFT) calculations predict transition states, guiding ligand modifications (e.g., electron-withdrawing substituents) to lower activation barriers .
Q. How should researchers design experiments to probe this compound’s role in supramolecular assemblies?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies host-guest binding thermodynamics. Small-Angle X-ray Scattering (SAXS) characterizes self-assembled nanostructures. For mechanistic insights, variable-temperature ¹H NMR tracks conformational changes. Control experiments with truncated ligands (e.g., phenylpyridine) isolate steric effects .
Q. What advanced spectroscopic methods elucidate this compound’s electronic structure in excited states?
- Methodological Answer : Transient Absorption Spectroscopy (TAS) maps excited-state dynamics (fs–ns timescales). Electron Paramagnetic Resonance (EPR) detects radical intermediates in photocatalytic cycles. Resonance Raman spectroscopy correlates vibrational modes with MLCT states. Synchrotron-based X-ray Absorption Near Edge Structure (XANES) probes metal-ligand orbital hybridization .
Methodological Frameworks
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting toxicity data exist ( vs. 8), conduct dose-response assays in multiple cell lines (e.g., HepG2, HEK293) under controlled oxygen levels (normoxic vs. hypoxic) .
- Experimental Design : Align with A.16 guidelines ( ) by defining milestones (e.g., synthesis → characterization → application testing) and assigning roles (e.g., synthetic chemist, spectroscopist) in collaborative teams.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
